molecular formula C7H7FN2O3 B8228657 4-Fluoro-2-methoxy-6-nitroaniline

4-Fluoro-2-methoxy-6-nitroaniline

Cat. No.: B8228657
M. Wt: 186.14 g/mol
InChI Key: MWYKBJNVSLCOFV-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-6-nitroaniline: is an organic compound with the molecular formula C7H7FN2O3 It is a derivative of aniline, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-6-nitroaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory procedures using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling hazardous reagents like nitric acid .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-6-nitroaniline in biological systems is primarily related to its role as an intermediate in the synthesis of osimertinib. Osimertinib targets and inhibits the epidermal growth factor receptor tyrosine kinase, which is involved in the signaling pathways that regulate cell growth and survival .

Properties

IUPAC Name

4-fluoro-2-methoxy-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYKBJNVSLCOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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